molecular formula C18H18O7 B086621 1,2,3,4,7-Pentamethoxy-9H-xanthen-9-one CAS No. 14254-96-7

1,2,3,4,7-Pentamethoxy-9H-xanthen-9-one

Cat. No.: B086621
CAS No.: 14254-96-7
M. Wt: 346.3 g/mol
InChI Key: DHPUCRJALNWKKQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,7-Pentamethoxy-9H-xanthen-9-one typically involves the methoxylation of xanthone derivatives. One common method is the reaction of xanthone with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions . The reaction proceeds through the formation of intermediate methoxy derivatives, which are then further methoxylated to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the reaction conditions and achieving high yields .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,7-Pentamethoxy-9H-xanthen-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,2,3,4,7-Pentamethoxy-9H-xanthen-9-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,3,4,7-Pentamethoxy-9H-xanthen-9-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetramethoxy-9H-xanthen-9-one: Lacks one methoxy group compared to 1,2,3,4,7-Pentamethoxy-9H-xanthen-9-one.

    1,2,3,4,5-Pentamethoxy-9H-xanthen-9-one: Has a different substitution pattern on the xanthone core.

    1,2,3,4,6-Pentamethoxy-9H-xanthen-9-one: Another isomer with a different methoxy group arrangement.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its multiple methoxy groups enhance its solubility and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

1,2,3,4,7-pentamethoxyxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O7/c1-20-9-6-7-11-10(8-9)13(19)12-14(21-2)16(22-3)18(24-5)17(23-4)15(12)25-11/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHPUCRJALNWKKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC3=C(C2=O)C(=C(C(=C3OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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